![molecular formula C10H14N4 B2477012 2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine CAS No. 1512448-95-1](/img/structure/B2477012.png)
2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are a class of non-naturally occurring small molecules that have attracted the interest of researchers . This scaffold is present in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer compounds .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been a subject of research for many years. A common approach to constructing the [1,2,4]triazolo[1,5-a]pyrimidine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . Various oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI, have been used for this purpose .Aplicaciones Científicas De Investigación
Cardiovascular Agents
One significant application of 1,2,4-triazolo[1,5-a]pyrimidines, chemically related to 2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine, is in the development of cardiovascular agents. These compounds, specifically those fused to heterocyclic systems like pyrrole, thiophene, and pyridine, have shown promising coronary vasodilating and antihypertensive activities. For instance, 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine demonstrated potent coronary vasodilating activity, surpassing trapidil and showing equipotency to guanethidine sulfate in antihypertensive activity (Sato et al., 1980).
Synthesis Methods
Advances in synthetic methods have allowed for the efficient creation of 1,2,4-triazolo[1,5-a]pyridines. A novel metal-free synthetic approach using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been developed. This strategy facilitates the construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through oxidative N-N bond formation, offering high reaction yields and shorter reaction times (Zheng et al., 2014).
Herbicidal Activity
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds, including those with various sulfonamide groups, have been synthesized and shown to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. These findings indicate potential applications in agricultural sciences and plant ecosystem management (Moran, 2003).
Antiproliferative Activity
In cancer research, certain fluorinated 1,2,4-triazolo[1,5-a]pyridine derivatives exhibit notable antiproliferative activity against breast, colon, and lung cancer cell lines. This activity suggests their potential as therapeutic agents in oncology, with specific compounds showing high efficacy against these cancer types (Dolzhenko et al., 2008).
Chemical Structure Analysis
The study of the chemical structure and tautomeric preferences of these compounds, including their stereochemistry and intermolecular interactions, is vital for their pharmaceutical development and application. For example, the structural analysis of 7-tert-butyl-5-(4-methoxyphenyl)-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine revealed significant insights into the planarity and stability of these systems, crucial for their biological activity (Desenko et al., 1993).
Direcciones Futuras
The [1,2,4]triazolo[1,5-a]pyrimidines, including potentially “2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine”, continue to be a subject of research due to their diverse biological activities . Future research may focus on developing new synthesis methods, exploring additional biological activities, and optimizing their properties for specific applications.
Propiedades
IUPAC Name |
2-tert-butyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-10(2,3)9-12-8-5-4-7(11)6-14(8)13-9/h4-6H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNHBJPIPIRBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=C(C=CC2=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

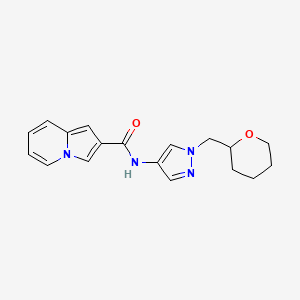
![N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine](/img/structure/B2476932.png)
![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B2476933.png)
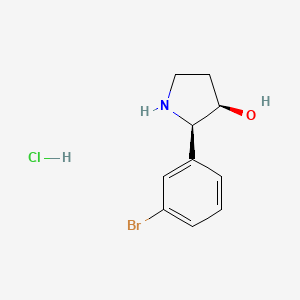
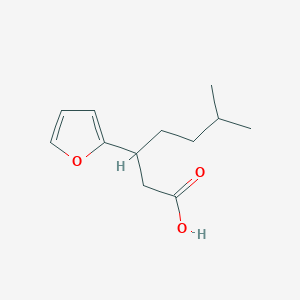
![1-(Benzo[d]thiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2476938.png)
![N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2476939.png)
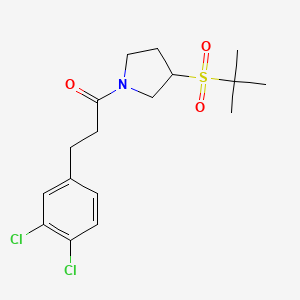
![Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester](/img/no-structure.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476944.png)
![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476945.png)
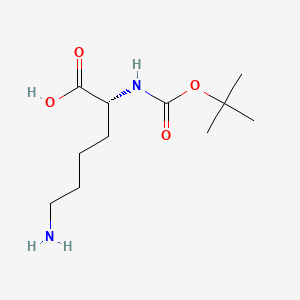
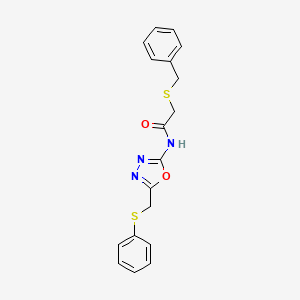
![N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2476951.png)